molecular formula C18H16O8 B1353690 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone CAS No. 78417-26-2

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Cat. No. B1353690
CAS RN: 78417-26-2
M. Wt: 360.3 g/mol
InChI Key: PMBOOVZSTMWOFS-UHFFFAOYSA-N
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Description

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a methylated flavone found in Artemisia frigida . It is a natural product also found in Gardenia sootepensis, Artemisia herba-alba, and other organisms .


Molecular Structure Analysis

The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is C18H16O8 . The structure includes a flavone backbone, which is a type of flavonoid, with three hydroxy groups and three methoxy groups attached .


Chemical Reactions Analysis

Specific chemical reactions involving 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are not provided in the available resources. As a flavone, it may participate in reactions typical of this class of compounds .


Physical And Chemical Properties Analysis

The molecular weight of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is 360.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and others can be found in the PubChem database .

Scientific Research Applications

Anti-HIV and Cytotoxic Activities

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone has demonstrated significant potential in the field of medical research, particularly in its anti-HIV and cytotoxic activities. A study found that certain flavones, including variants of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, exhibited anti-HIV-1 activity and inhibited DNA topoisomerase IIα, a key enzyme in DNA replication and cell division, indicating potential use in anti-cancer therapies (Kongkum et al., 2012).

Antitumor Properties

Research has also highlighted the antitumor properties of this flavone. An example includes a study on flavones isolated from Artemisia argyi, where compounds similar to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation (Seo et al., 2003).

Interaction with Human Serum Albumin

A significant aspect of its biological activity is its interaction with human serum albumin (HSA), an essential protein in drug pharmacokinetics. A study investigating the binding properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone to HSA found strong binding affinity, suggesting its potential in drug delivery systems (Tang et al., 2005).

Safety And Hazards

Specific safety and hazard information for 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is not provided in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBOOVZSTMWOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
KM Turdybekov, BB Rakhimova… - Chemistry of Natural …, 2014 - Springer
0.19 (EtOAc: petroleum ether, 2: 1). Compound 1 was identified by its spectral properties as 5, 7-dihydroxy-6, 3c, 4c-trimethoxyflavone or eupatilin, which was previously isolated from …
Number of citations: 4 link.springer.com
JA Marco, O Barberá, S Rodríguez, C Domingo, J Adell - Phytochemistry, 1988 - Elsevier
Extraction of aerial parts of Artemisia hispanica and chromatographic separation yielded chrysosplenetin, chrysosplenol D, 5,7,3′,4′-tetrahydroxy-6,5′-dimethoxyflavone, 5,7,3′-…
Number of citations: 82 www.sciencedirect.com
A Uehara, J Kitajima, G Kokubugata… - Natural product …, 2014 - journals.sagepub.com
Foliar flavonoids of Crossostephium chinense in Japan and Taiwan were isolated and further characterized. Eighteen flavonoid aglycones, luteolin, apigenin, hispidulin, chrysoeriol, 5,7,…
Number of citations: 15 journals.sagepub.com
YL Liu, TJ Mabry - Phytochemistry, 1982 - Elsevier
Nineteen flavonoids were isolated from Artemisia ludoviciana var. ludoviciana, including a new 2′- hydroxy- 6-methoxyflavone, 5,7,2′,4′-tetrahydroxy-6,5′-dimethoxyflavone. The …
Number of citations: 55 www.sciencedirect.com
Y Liu, TJ Mabry - Phytochemistry, 1981 - Elsevier
Two new highly oxygenated flavones were isolated from Artemisia frigida. Their structures were determined by spectroscopic methods as 5,7,4′-trihydroxy-6,3′,5′-trimethoxyflavone …
Number of citations: 42 www.sciencedirect.com
E Kazemi, F Shafiee… - Research Journal of …, 2022 - rjpharmacognosy.ir
Background and objectives: The aim of this study was extraction, isolation, and identification of potent metabolites from aerial parts of Artemisia kermanensis Podl.“Dermaneh kermani’, …
Number of citations: 4 www.rjpharmacognosy.ir
EM Suleimen, ZA Ibatayev, RN Suleimen… - Chemistry of Natural …, 2022 - Springer
Raw material (seeds, leaves, stems) for the research was collected during budding during an expedition in the third decade of August 2019 in the vicinity of Zhezkazgan (Karaganda …
Number of citations: 1 link.springer.com
HJ Jeon, HG Kim - Journal of Applied Biological Chemistry, 2021 - koreascience.kr
The fruits of tomato (Lycopersicon esculentum) were extracted with 70% aqueous methanol (MeOH) and the concentrates were partitioned into ethyl acetate (EtOAc), n-butanol (n-BuOH…
Number of citations: 1 koreascience.kr
RI Jalmakhanbetova, YM Suleimen, M Oyama… - Journal of …, 2021 - hindawi.com
The emergence of the COVID-19 pandemic declared the huge need of humanity for new and effective antiviral drugs. The reported antimicrobial activities of Artemisia sublessingiana …
Number of citations: 26 www.hindawi.com
Z Yazdiniapour, A Yegdaneh… - Advanced Biomedical …, 2021 - ncbi.nlm.nih.gov
Background: Artemisia kermanensis Podl. is a green aromatic perennial shrub that belongs to the family Asteraceae and it grows widely in central deserts and south-eastern mountains …
Number of citations: 6 www.ncbi.nlm.nih.gov

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